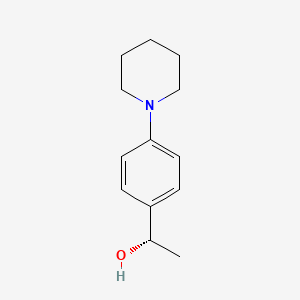
(1S)-1-(4-piperidin-1-ylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol: is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment to Phenyl Group: The piperidine ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Introduction of Ethan-1-ol Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The ethan-1-ol moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol.
科学的研究の応用
Chemistry
In chemistry, (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological research .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases .
Industry
Industrially, (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it valuable in the synthesis of active ingredients for various applications .
作用機序
The mechanism of action of (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with biological macromolecules, leading to changes in their activity. The phenyl group and ethan-1-ol moiety contribute to the compound’s overall binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- 4-(Piperidin-4-yl)benzoic acid hydrochloride
Uniqueness
(1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both a piperidine ring and an ethan-1-ol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
(1S)-1-(4-piperidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8,11,15H,2-4,9-10H2,1H3/t11-/m0/s1 |
InChIキー |
ZVMGBRBCWHTNKR-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)N2CCCCC2)O |
正規SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


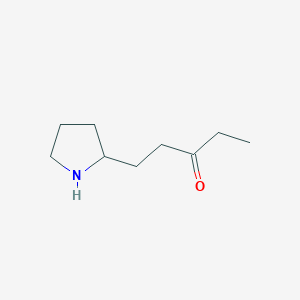

![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
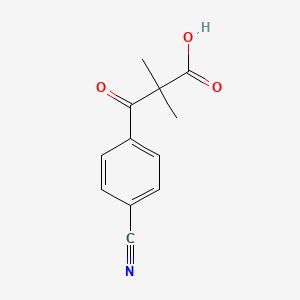
amine](/img/structure/B13173482.png)

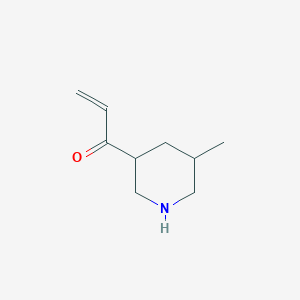
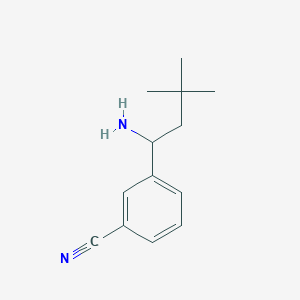

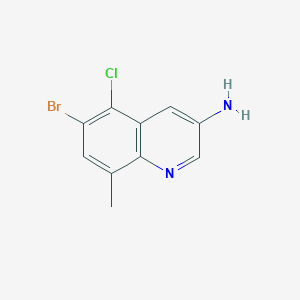
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
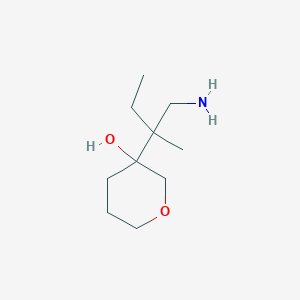
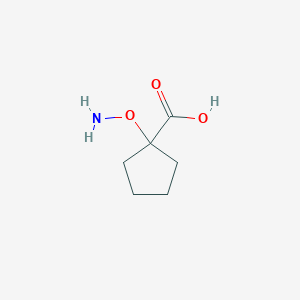
amine](/img/structure/B13173528.png)
